Fusalanipyrone

Stereochemistry Natural Product Identity 2-Pyrone Isomers

Fusalanipyrone (CAS 118169-29-2) is a low-molecular-weight (164.20 g/mol) α-pyrone natural product originally isolated from the soil fungus Fusarium solani strain DSM 62416. Chemically, it is 6-[(2Z)-but-2-en-2-yl]-3-methyl-2H-pyran-2-one, a C10 monoterpenoid-like polyketide belonging to the 2-pyranone class.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
CAS No. 118169-29-2
Cat. No. B12741295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFusalanipyrone
CAS118169-29-2
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC=C(C)C1=CC=C(C(=O)O1)C
InChIInChI=1S/C10H12O2/c1-4-7(2)9-6-5-8(3)10(11)12-9/h4-6H,1-3H3/b7-4-
InChIKeyFEEGMVBAILJAQO-DAXSKMNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fusalanipyrone (CAS 118169-29-2): Compound Identity, Source, and Procurement Relevance


Fusalanipyrone (CAS 118169-29-2) is a low-molecular-weight (164.20 g/mol) α-pyrone natural product originally isolated from the soil fungus Fusarium solani strain DSM 62416 [1]. Chemically, it is 6-[(2Z)-but-2-en-2-yl]-3-methyl-2H-pyran-2-one, a C10 monoterpenoid-like polyketide belonging to the 2-pyranone class [2]. Its structural simplicity belies a distinctive (Z)-olefin geometry at the C6 side chain, which directly defines its stereochemical identity relative to the (E)-configured analog gibepyrone A [3]. For procurement and experimental design, recognition of this stereochemical distinction is essential, as the (Z) and (E) isomers exhibit divergent biological profiles that preclude casual interchange.

Stereochemistry (Z)-geometric isomer at C6 side chain; distinct from (E)-gibepyrone A
Source Strain-specific natural product from Fusarium solani DSM 62416
Selection Requires authenticated (Z)-isomer for stereochemistry-dependent assays

Why Generic Pyrone Substitution Is Not Advisable for Fusalanipyrone (CAS 118169-29-2) Procurement


Within the Fusarium-derived 2-pyrone family, compounds sharing the C10H12O2 formula can differ solely in the geometry of the C6 alkenyl substituent. Fusalanipyrone is the (Z)-stereoisomer of gibepyrone A, which bears an (E)-2-buten-2-yl group [1]. This single geometric isomerism produces divergent antimicrobial spectra: fusalanipyrone is inactive against Staphylococcus aureus and Escherichia coli, whereas gibepyrone A exhibits moderate antibacterial activity against Gram-positive bacteria including Bacillus subtilis and S. aureus [2]. Substitution without stereochemical verification risks experimental irreproducibility and invalid cross-study comparisons. Furthermore, fusalanipyrone is produced in a strain-specific manner—present in F. solani DSM 62416 but absent in DSM 62413—meaning that not all Fusarium cultures yield this metabolite [3]. These factors collectively render generic pyrone sourcing unreliable for studies requiring this specific (Z)-isomer.

Target
Fusalanipyrone (Z) Narrow antimicrobial spectrum; inactive against S. aureus and E. coli
Substitute
Gibepyrone A (E) Moderate activity against Gram-positive bacteria including B. subtilis
Geometric isomerism shifts antimicrobial profile; experimental design may require (Z)-specific sourcing.

Fusalanipyrone (CAS 118169-29-2): 5-Point Quantitative Differentiation Evidence for Scientific Selection


Stereochemical Distinction: (Z)-Fusalanipyrone vs. (E)-Gibepyrone A Geometric Isomerism

Fusalanipyrone is definitively the (Z)-geometric isomer at the C6 side-chain olefin, whereas gibepyrone A is the corresponding (E)-isomer [1]. Both share the molecular formula C10H12O2 and identical atom connectivity; the sole difference is the spatial orientation around the C2'–C3' double bond. This was confirmed by total synthesis: standard Stille-type coupling routes failed to produce stereoisomerically pure fusalanipyrone, necessitating a dedicated synthetic sequence via iodolactonization of (2Z,6Z)-2,6-dimethyl-2,6-octadien-4-ynoic acid, while gibepyrone A required the (2Z,6E)-dienoic acid precursor [1]. The (Z)-configuration is also corroborated by NMR and by the distinct UNII identifiers (Fusalanipyrone: OTE9EB16UU; Gibepyrone A: A5Q9UJ9CFR) [2].

Stereochemistry
Head-to-head
Z-configuration at C2'–C3' vs. E-isomer gibepyrone A
Defines geometric isomer identity; distinct synthetic route required
Standard Stille coupling unsuitable; dedicated iodolactonization route needed
Stereochemistry Natural Product Identity 2-Pyrone Isomers

Phytotoxic Potency: 89-Fold Higher Activity of Fusalanipyrone Over Ergosterol in Morning Glory Seedling Assay

In a growth inhibition assay using morning glory (Ipomoea tricolor) seedlings, fusalanipyrone exhibited an EC50 of 18 nM, compared to 1.6 µM for ergosterol—a co-isolated phytotoxic metabolite from the same Fusarium oxysporum f. sp. batatas O-17 extract [1]. This represents an 89-fold (approximately two orders of magnitude) greater potency for fusalanipyrone. Both compounds were isolated from the less-polar fraction of the pathogenic Fusarium culture extract. Importantly, this differential potency was not universal: both compounds showed lower growth inhibition activity toward lettuce seedlings (Lactuca sativa), indicating host-specific phytotoxic contributions [1].

Phytotoxicity EC50
Head-to-head
18 nM vs. 1.6 µM (ergosterol)
Reported host-specific phytotoxicity model-response context
Morning glory seedling assay; 89-fold difference vs. co-isolated ergosterol
Phytotoxicity Dose-Response Fusarium Pathogenicity

Antimicrobial Spectrum Divergence: Fusalanipyrone vs. Gibepyrone A Antibacterial Activity

Fusalanipyrone was found to be inactive against Staphylococcus aureus and Escherichia coli, and only weakly active against Candida albicans and Trichoderma koningii [1]. In contrast, gibepyrone A—the (E)-stereoisomer—is documented to possess moderate antimicrobial activity against Gram-positive bacteria including Bacillus subtilis and S. aureus, with reported MIC values between 100 and 200 µg/mL [2]. This divergence demonstrates that the (Z)→(E) geometric isomerism at the C6 side chain directly controls antibacterial spectrum, with the (Z)-fusalanipyrone showing a markedly narrower and weaker antimicrobial profile [3].

Antimicrobial profile
Data to verify
Inactive vs. S. aureus, E. coli; gibepyrone A MIC 100–200 µg/mL
Z/E isomerism shifts antibacterial spectrum; requires compound-specific verification
Cross-study comparison; not from a single head-to-head panel
Antimicrobial Activity Structure-Activity Relationship 2-Pyrone Antibiotics

Biosynthetic Mechanism: First Documented Polyketide Pathway to a Formal Monoterpene

Although fusalanipyrone obeys the isoprene rule and was initially classified as a monoterpene, feeding experiments with methionine-methyl-d3 demonstrated incorporation of deuterium into the molecule, thereby excluding the mevalonic acid (terpenoid) pathway. Instead, biosynthesis proceeds via a tetraketide intermediate with two subsequent S-adenosylmethionine-dependent methylations, establishing a polyketide origin [1]. This was the first experimental demonstration of a polyketide pathway yielding a formal monoterpene scaffold, a biosynthetic logic that was later corroborated for gibepyrone A via the GPY1 polyketide synthase gene cluster in F. fujikuroi [2]. In contrast, structurally related pyrones such as nectriapyrone and vermopyrone required separate gene deletion studies (GPY1 locus) to confirm their polyketide character, making fusalanipyrone the pioneering example in this biosynthetic subclass [3].

Biosynthetic origin
Class-level
Polyketide route via tetraketide + methylations; mevalonate excluded
Founding example of polyketide-to-monoterpene paradigm
Deuterium incorporation evidence; gene cluster reference for GPY1 comparisons
Polyketide Biosynthesis Terpenoid Metabolism Fungal Secondary Metabolism

Multi-Target Enzyme Inhibition Profile: Lipoxygenase Dominance with Ancillary Activities

Fusalanipyrone is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism; it also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and functions as an antioxidant in fats and oils [1]. While quantitative IC50 values for fusalanipyrone against each individual enzyme target are not consolidated in a single published head-to-head panel, the MeSH pharmacological classification assigns lipoxygenase inhibition as its primary mode, with the ancillary activities described as comparatively weaker [1]. For context, the structurally related fusapyrone—a more complex glycosylated 2-pyrone—exhibits MIC values of 6.0–11.6 µg/mL against Aspergillus spp. but lacks the lipoxygenase/cyclooxygenase polypharmacology reported for fusalanipyrone [2]. This suggests that the simpler fusalanipyrone scaffold may possess a distinct target engagement profile not replicated by larger pyrone congeners, although direct comparative enzyme inhibition data remain a literature gap.

Enzyme targets
Data to verify
Lipoxygenase-predominant inhibition; weaker COX, FTHFS, carboxylesterase
Supports lipoxygenase pathway research; ancillary enzyme interactions require control
No consolidated IC50 panel; class-level annotation from MeSH classification
Lipoxygenase Inhibition Arachidonic Acid Metabolism Enzyme Profiling

Fusalanipyrone (CAS 118169-29-2): Evidence-Backed Research and Application Scenarios


Phytotoxicity Probe in Plant-Fungal Pathogenesis Studies

With an EC50 of 18 nM in morning glory seedling growth inhibition—89-fold more potent than the co-isolated phytotoxin ergosterol—fusalanipyrone is a high-sensitivity tool for dissecting Fusarium-induced wilt and etiolation mechanisms in Ipomoea species [1]. Its lower activity on lettuce seedlings further enables host-specificity investigations [1]. Researchers should verify the (Z)-stereochemistry of the supplied material before use, as the (E)-isomer gibepyrone A has not been profiled in the same phytotoxicity assay system.

Stereochemical Reference Standard for 2-Pyrone Isomer Pairs

Fusalanipyrone serves as the authenticated (Z)-isomer reference for analytical method development targeting geometric isomer discrimination in the 3-methyl-6-alkenyl-2-pyrone series. The synthetic challenge in obtaining stereoisomerically pure (Z)-fusalanipyrone—requiring a dedicated iodolactonization route rather than standard Stille coupling—makes authenticated natural product-derived material the most reliable source for NMR and chiral chromatography reference libraries [2]. Its distinct FDA UNII (OTE9EB16UU) provides unambiguous regulatory identity tracking [3].

Lipoxygenase Inhibitor Scaffold for Inflammation Pathway Research

As a potent lipoxygenase inhibitor that modulates arachidonic acid metabolism, fusalanipyrone is suitable for studying leukotriene-mediated inflammatory cascades [4]. Its concurrently weaker inhibition of cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase [4] means that experimental designs aimed at isolating lipoxygenase-dependent effects should include appropriate selectivity controls. The compound's antioxidant activity in lipid systems [4] represents an additional experimental variable that should be accounted for in oxidative stress models.

Polyketide Synthase Programming and Fungal Biosynthetic Gene Cluster Studies

Fusalanipyrone is the founding example of a polyketide pathway yielding a formal monoterpene scaffold, established through deuterated methionine feeding experiments that excluded the mevalonate route [5]. This makes it a key reference metabolite for studying reducing iterative type I PKS systems in Fusarium spp., particularly in comparative biosynthetic analyses alongside the GPY1-dependent gibepyrone A pathway in F. fujikuroi [6]. Its strain-specific production (DSM 62416 only) also makes it a diagnostic marker for chemotaxonomic differentiation within the Fusarium solani species complex [7].

Application
Selection Property
Validation Focus
Phytopathogenicity model studies
Host-specific growth inhibition response
Morning glory seedling assay interpretation
Analytical reference for Z-isomer discrimination
Authenticated (Z)-stereochemistry
Chiral chromatographic and NMR method calibration
Arachidonic acid pathway research
Lipoxygenase-predominant inhibition profile
Cyclooxygenase and ancillary enzyme cross-reactivity assessment
Fungal iterative PKS programming studies
Polyketide pathway to formal monoterpene
Stable isotope labeling and gene cluster comparative analysis
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